molecular formula C9H14ClN5O B13188426 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride

Cat. No.: B13188426
M. Wt: 243.69 g/mol
InChI Key: ZNKUBOFMORTSTK-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C9H14ClN5O and a molecular weight of 243.69 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a pyrazine moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride typically involves the reaction of 3-methyl-1-(pyrazin-2-yl)azetidine with carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is unique due to its combination of an azetidine ring, a pyrazine moiety, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C9H14ClN5O

Molecular Weight

243.69 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide;hydrochloride

InChI

InChI=1S/C9H13N5O.ClH/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7;/h2-4H,5-6,10H2,1H3,(H,13,15);1H

InChI Key

ZNKUBOFMORTSTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=NC=CN=C2)C(=O)NN.Cl

Origin of Product

United States

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